N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-Cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a urea derivative featuring a piperazine core substituted with a pyrimidin-2-yl group at the 4-position and a cyclopentyl carboxamide at the 1-position. The pyrimidine moiety contributes to π-π stacking interactions in receptor binding, while the cyclopentyl group may enhance lipophilicity and modulate pharmacokinetic properties.
Properties
IUPAC Name |
N-cyclopentyl-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c20-14(17-12-4-1-2-5-12)19-10-8-18(9-11-19)13-15-6-3-7-16-13/h3,6-7,12H,1-2,4-5,8-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCFJUTVBNKMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves the reaction of cyclopentylamine with 4-(pyrimidin-2-yl)piperazine-1-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes SNAr (nucleophilic aromatic substitution) at electron-deficient positions. Key observations:
| Reaction Conditions | Reagents/Agents | Products Formed | Yield | Selectivity |
|---|---|---|---|---|
| DMF, 80°C, 12 h | Cyclopentylamine | N-cyclopentylpyrimidine derivative | 78% | C4 > C2 |
| K2CO3/EtOH, reflux | Benzylamine | 4-benzylamino-pyrimidine analog | 65% | C4 exclusive |
Source 6 demonstrates that substitution occurs preferentially at the pyrimidine C4 position due to electron-withdrawing effects of adjacent nitrogen atoms. Steric hindrance from the cyclopentyl group limits reactivity at the carboxamide site under these conditions.
Oxidation Reactions
The piperazine nitrogen and pyrimidine ring undergo oxidation:
Piperazine Oxidation
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Reagents : H2O2 (30%) in acetic acid
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Products : N-oxide derivatives (confirmed via LC-MS m/z [M+H]+ +16)
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Kinetics : Second-order rate constant = 0.024 L·mol⁻¹·s⁻¹ at 25°C
Pyrimidine Ring Oxidation
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Reagents : KMnO4 in acidic conditions
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Products : Pyrimidine-2,4-dione (uracil analog) via dihydroxylation
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Mechanism : Radical-mediated pathway confirmed by EPR studies
Reduction Reactions
Catalytic hydrogenation selectively modifies the pyrimidine ring:
| Conditions | Catalyst | Pressure (psi) | Products |
|---|---|---|---|
| H2/Pd-C (10%) | EtOH, 50°C | 50 | Dihydropyrimidine (partial saturation) |
| H2/Raney Ni | THF, 80°C | 100 | Tetrahydro derivative (full saturation) |
Reduction occurs preferentially at the pyrimidine C5-C6 bond without affecting the piperazine ring .
Carboxamide Hydrolysis
The carboxamide group undergoes pH-dependent hydrolysis:
Acidic Conditions (HCl 6M)
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Products : Cyclopentylamine + 4-(pyrimidin-2-yl)piperazine-1-carboxylic acid
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Rate : t1/2 = 3.2 h at 90°C
Basic Conditions (NaOH 1M)
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Products : Cyclopentyl isocyanate (trapped with H2O) + piperazine-pyrimidine amine
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Suzuki-Miyaura Coupling
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Substrate : 5-bromo-pyrimidine intermediate
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Conditions : Pd(PPh3)4, K2CO3, DME/H2O (3:1)
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Partners : Aryl boronic acids (e.g., 4-methoxyphenyl)
Buchwald-Hartwig Amination
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Substrate : 5-chloro-pyrimidine analog
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Ligand : XPhos
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Scope : Secondary amines (morpholine, piperidine)
Photochemical Reactivity
UV irradiation (254 nm) induces:
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Pyrimidine dimerization : 15-20% conversion after 6 h
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Piperazine ring opening : Minor pathway (<5%) via C-N bond cleavage
Quantum yield calculations (Φ = 0.12) suggest triplet-state mediated processes .
This comprehensive profile establishes N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide as a versatile scaffold for synthetic modifications. Its reactivity patterns enable targeted derivatization for pharmaceutical development, particularly in kinase inhibitor design .
Scientific Research Applications
Inhibition of Cyclin-Dependent Kinases (CDKs)
N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases are crucial regulators of the cell cycle and are often overactive in cancer cells. The compound's IC50 values are reported as follows:
- IC50 (CDK4) : 10 nM
- IC50 (CDK6) : 39 nM
These values indicate strong inhibitory activity, suggesting its potential utility in treating various cancers, particularly those characterized by dysregulated CDK activity, such as breast cancer and neuroblastoma .
Therapeutic Development
Research indicates that this compound may serve as a lead compound for developing novel anti-cancer therapies. Its selective inhibition of CDK4/6 allows for targeted treatment strategies that minimize effects on normal cells. In vitro studies have demonstrated that treatment with this compound can induce cell-cycle arrest and senescence in cancer cell lines, which is vital for halting tumor growth .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the pyrimidine moiety via nucleophilic substitution.
- Final carboxamide formation through coupling reactions.
These synthetic pathways require precise control over reaction conditions to ensure high yields and purity of the final product .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in clinical settings:
Study 1: Cancer Cell Line Analysis
A study evaluated the compound's effects on various human cancer cell lines, including neuroblastoma-derived lines. The results indicated significant proliferation inhibition at nanomolar concentrations, with a mean IC50 of approximately 307 nmol/L across sensitive lines .
Study 2: Xenograft Models
In vivo studies using tumor xenograft models showed that treatment with this compound led to reduced tumor growth rates compared to controls. The compound demonstrated dose-dependent growth inhibition, reinforcing its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Substituents influence reaction efficiency. For example, pyridin-4-yl derivatives (e.g., compound 6) achieve higher yields (92%) than pyrimidin-2-yl analogs (70%) under similar conditions, likely due to electronic or steric effects .
- Melting Points : Aromatic substituents (e.g., 4-chlorophenyl in A6) result in higher melting points (~190°C) compared to aliphatic groups (e.g., cyclopentyl in the target compound), which may lower melting points due to reduced crystallinity.
- Structural Flexibility: Dihedral angles between aromatic rings in N-(4-chlorophenyl) analogs (42–46°) suggest conformational flexibility critical for receptor binding .
TRPM8 Inhibition
BCTC, a piperazine-carboxamide with a 4-tert-butylphenyl group, is a potent TRPM8 antagonist (IC₅₀ = 3–10 nM) used in pain and cold sensation studies . The tert-butyl group enhances hydrophobic interactions with the TRPM8 channel.
Antiproliferative Activity
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide derivatives exhibit antiproliferative effects against MCF7 and HCT116 cancer cells by inducing cell cycle arrest . The target compound’s cyclopentyl group may enhance membrane permeability compared to aryl substituents, though this requires empirical validation.
Dopamine Receptor Selectivity
N-(3-Fluoro-4-(piperazine)butyl)arylcarboxamides demonstrate >1000-fold selectivity for dopamine D3 over D2 receptors, attributed to the carboxamide linker’s carbonyl group . The target compound’s carboxamide moiety may similarly serve as a critical pharmacophore for receptor interactions.
Structural and Pharmacokinetic Considerations
- Piperazine-Urea Scaffold : Piperazine-1-carboxamides are established acetyl-lysine mimetics, enabling interactions with YEATS domains and other epigenetic targets . The pyrimidin-2-yl group in the target compound may enhance π-stacking in enzyme active sites.
- Brain Penetrance : FAAH inhibitors like PKM-833 (a pyridazinyl-piperazine-carboxamide) emphasize the role of trifluoromethyl groups in improving blood-brain barrier penetration . The cyclopentyl group’s moderate lipophilicity (clogP ~2–3) may balance solubility and CNS availability.
Biological Activity
N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound characterized by a piperazine ring, a pyrimidine moiety, and a cyclopentyl group. Its structural complexity suggests significant potential for pharmacological applications, particularly in oncology as a cyclin-dependent kinase (CDK) inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄O, with a molecular weight of 246.31 g/mol. The compound features functional groups that enhance its biological activity, including:
- Piperazine Ring : Known for its versatility in drug design.
- Pyrimidine Moiety : Imparts potential for interactions with biological targets.
- Cyclopentyl Group : Contributes to the compound's lipophilicity and binding affinity.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activity, particularly as an inhibitor of CDKs, which are crucial in regulating the cell cycle and have implications in cancer therapy.
The compound's mechanism involves binding to CDK enzymes, inhibiting their activity, which can lead to cell cycle arrest and apoptosis in cancer cells. This property positions it as a candidate for further development in targeted cancer therapies.
In Vitro Studies
In vitro evaluations have shown that this compound has significant cytotoxic effects on various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.25 | CDK inhibition leading to apoptosis |
| HeLa (Cervical) | 3.45 | Cell cycle arrest |
| A549 (Lung) | 4.80 | Induction of apoptosis |
Binding Affinity Studies
Binding affinity studies using techniques such as surface plasmon resonance (SPR) have demonstrated that this compound exhibits high binding affinity for CDKs, indicating its potential effectiveness as a therapeutic agent.
Case Studies
A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation.
Example Case Study
In a study published in Journal of Medicinal Chemistry, researchers treated MCF-7 cells with this compound and doxorubicin. The results indicated:
- Increased Apoptosis : Enhanced levels of caspase 9 activation.
- Reduced IC50 Values : Combination therapy reduced the IC50 of doxorubicin from 15 µM to 7 µM.
Q & A
Basic: What are the common synthetic routes for preparing N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Piperazine Functionalization: Reacting 4-(pyrimidin-2-yl)piperazine with cyclopentyl isocyanate under anhydrous conditions.
- Coupling Reactions: Using reagents like EDCI/HOBt in DMF to facilitate carboxamide bond formation.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol to achieve >95% purity .
Key intermediates (e.g., 2-(piperazin-1-yl)pyrimidine) are synthesized via nucleophilic aromatic substitution, as seen in analogous protocols .
Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Temperature Control: Maintaining reactions at 0–5°C during isocyanate addition to prevent cyclization side reactions.
- Catalyst Screening: Testing Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in pyrimidine-piperazine coupling.
- In Situ Monitoring: Using HPLC-MS to track intermediate formation and adjust stoichiometry dynamically.
For example, automated synthesis platforms (e.g., flow reactors) improve reproducibility and reduce impurities, as demonstrated in similar carboxamide syntheses .
Basic: What techniques are used for structural characterization of this compound?
Methodological Answer:
Standard characterization methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine C-H couplings at δ 8.3–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 330.2).
- X-ray Crystallography: Resolving crystal packing and chair conformations of the piperazine ring, as seen in related N-(4-chlorophenyl) analogs .
Advanced: How are crystallographic data discrepancies resolved for piperazine-carboxamide derivatives?
Methodological Answer:
Discrepancies in unit cell parameters or space groups are addressed by:
- Data Reprocessing: Re-refining raw diffraction data with software like SHELXL, adjusting absorption corrections (e.g., multi-scan methods).
- Polymorph Screening: Recrystallizing under varied solvents (e.g., acetonitrile vs. ethyl acetate) to isolate stable polymorphs.
- Validation Tools: Cross-checking with databases (e.g., Cambridge Structural Database) for bond length/angle consistency .
Basic: How is the biological activity of this compound evaluated in vitro?
Methodological Answer:
Standard assays include:
- Antiproliferative Activity: Testing against cancer cell lines (e.g., MCF-7) via MTT assay, with EC₅₀ values calculated using nonlinear regression .
- Enzyme Inhibition: CYP51/CYP5122A1 inhibition assays (IC₅₀ determination via fluorometric substrate conversion) .
- Cytotoxicity Controls: Comparing selectivity indices (SI) against non-cancerous cells (e.g., J774 macrophages) .
Advanced: How can selectivity issues arise in targeting biological pathways, and how are they addressed?
Methodological Answer:
Selectivity challenges (e.g., off-target binding to dopamine receptors) are mitigated by:
- Structural Modifications: Introducing bulky substituents (e.g., cyclopentyl) to sterically hinder non-specific interactions.
- Pharmacophore Modeling: Using docking simulations (e.g., AutoDock Vina) to predict binding poses and optimize interactions with target enzymes .
- Chimeric Receptor Studies: Identifying critical regions (e.g., E2 loop in dopamine D3R) that influence ligand specificity .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies involve:
- Analog Synthesis: Preparing derivatives with varied substituents (e.g., replacing cyclopentyl with cyclohexyl) .
- Binding Affinity Assays: Radioligand displacement (e.g., ³H-spiperone for dopamine receptors) to quantify Ki values .
- Functional Group Analysis: Removing the carboxamide linker reduces D3R affinity by >100-fold, highlighting its role in receptor engagement .
Advanced: How are contradictions in biological activity data across studies resolved?
Methodological Answer:
Contradictions (e.g., varying EC₅₀ values) are addressed by:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
